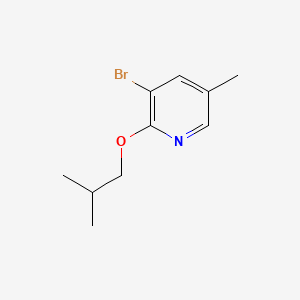
(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(2,6-Dimethylphenyl)ethanamine hydrochloride” is likely a derivative of ethanamine, also known as ethylamine, which is an organic compound with the formula CH3CH2NH2 . The “R” indicates that it is the R-enantiomer of the compound, which refers to its specific spatial arrangement due to chirality or “handedness”. The “2,6-Dimethylphenyl” part suggests that it has a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached, with methyl groups (CH3) on the 2nd and 6th carbons of the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely include a central carbon atom bonded to a hydrogen atom, a 2,6-dimethylphenyl group, and an amine group (NH2). The hydrochloride part indicates that it is likely in the form of a salt with a chloride ion (Cl-) paired with the positively charged amine .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions, including nucleophilic substitution reactions with acyl chlorides . They can also act as bases, accepting a proton to form a positively charged ammonium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds .Scientific Research Applications
Synthesis of Cinacalcet Hydrochloride : This compound is used as a key intermediate in the synthesis of cinacalcet hydrochloride, a drug for treating secondary hyperparathyroidism (Mathad et al., 2011).
Study of Compounds by Proton Magnetic Resonance (PMR) Spectroscopy : It is used in synthesizing compounds for PMR spectroscopy studies, which provide insights into configurations, conformations, and barriers to rotations in certain chemical structures (Reuvers et al., 1969).
Role in Biocidal and Corrosion Inhibition : Certain derivatives have been identified as multifunctional biocides with broad-spectrum activity against bacteria, fungi, algae, and also showing corrosion inhibition properties (Walter & Cooke, 1997).
Catalytic Activity in Polymerization : Zinc complexes bearing derivatives of this compound have been used in the ring-opening polymerization of rac-lactide, showing significant catalytic activity (Nayab et al., 2012).
Analytical Characterization of Hallucinogenic Substances : It's involved in the analytical characterization of novel hallucinogenic substances, contributing to the understanding of their properties and potentially aiding in regulatory or forensic contexts (Zuba & Sekuła, 2013).
Antiamoebic Activity : Derivatives have been synthesized and evaluated for antiamoebic activity against strains of Entamoeba histolytica, providing insights for potential therapeutic applications (Zaidi et al., 2015).
Metabolic Studies : The compound has been used in metabolic studies to identify urinary metabolites in rats, which is crucial for understanding the pharmacokinetics and toxicity of related substances (Kanamori et al., 2002).
Psychoactive Effects Research : It has been studied for its locomotor and discriminative stimulus effects, contributing to the understanding of novel synthetic hallucinogenic compounds and their potential impact on public health (Gatch et al., 2017).
Mechanism of Action
properties
IUPAC Name |
(1R)-1-(2,6-dimethylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDNTMMKLGBLJ-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H](C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704149 |
Source


|
| Record name | (1R)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride | |
CAS RN |
1269437-70-8 |
Source


|
| Record name | (1R)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














